
7-Benzyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-Benzyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that features a benzyl group attached to the nitrogen atom at position 7 of the purine ring. Purine derivatives are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1H-purine-2,6(3H,7H)-dione with benzyl halides under basic conditions. A common method includes:
- Dissolving 1H-purine-2,6(3H,7H)-dione in a suitable solvent like dimethylformamide (DMF).
- Adding a base such as potassium carbonate (K2CO3) to deprotonate the nitrogen at position 7.
- Introducing benzyl bromide or benzyl chloride to the reaction mixture.
- Stirring the mixture at elevated temperatures (e.g., 80-100°C) until the reaction is complete.
- Purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, automated purification systems, and ensuring high yield and purity through process optimization.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Benzyl halides in the presence of a base like K2CO3.
Major Products
Oxidation: Oxidized derivatives of the benzyl group or the purine ring.
Reduction: Reduced forms of the compound, potentially altering the benzyl group or the purine ring.
Substitution: Substituted purine derivatives with various functional groups replacing the benzyl group.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
7-Benzyl-1H-purine-2,6(3H,7H)-dione is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a key intermediate in developing anti-cancer and anti-inflammatory drugs. Research has demonstrated its potential in inhibiting cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7.
Case Study:
A study highlighted that derivatives of this compound could significantly reduce the viability of MCF-7 cells. The mechanism involves interaction with cellular pathways that regulate growth and apoptosis.
Compound | Target Disease | Effect on Cell Line |
---|---|---|
This compound | Breast Cancer | Inhibits proliferation in MCF-7 cells |
7-Benzyl-8-(phenethylthio)-1H-purine-2,6(3H,7H)-dione | Various Cancers | Promising anticancer activity |
Biochemical Research
Study of Purine Metabolism:
This compound is instrumental in biochemical studies focused on purine metabolism. Researchers utilize it to investigate the effects of purines on cellular processes and their role in various biological systems .
Applications:
- Enzyme Interaction Studies: It aids in understanding how purines interact with enzymes involved in nucleotide metabolism.
- Cellular Process Analysis: Researchers explore its effects on cell division and differentiation.
Plant Growth Regulation
Agricultural Applications:
In agriculture, this compound acts as a plant growth regulator. It promotes cell division and growth, which can enhance crop yields .
Application | Effect |
---|---|
Plant Growth Regulator | Promotes cell division and growth |
Diagnostic Tools
Development of Diagnostic Agents:
The compound is also employed in creating diagnostic tools for detecting various diseases. Its unique chemical properties enable the design of agents that can interact with biological markers for early diagnosis .
Material Science
Specialized Material Development:
In material science, this compound is utilized to create specialized materials such as coatings and polymers. Its chemical characteristics contribute to enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 7-Benzyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes and receptors. The benzyl group may enhance binding affinity to specific molecular targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with similar stimulant properties.
Theophylline (1,3-Dimethylxanthine): Used in respiratory diseases for its bronchodilator effects.
Uniqueness
7-Benzyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the benzyl group, which can significantly alter its chemical and biological properties compared to other purine derivatives. This uniqueness may translate to distinct pharmacological activities and applications.
Biological Activity
7-Benzyl-1H-purine-2,6(3H,7H)-dione, a purine derivative with the molecular formula C₁₂H₁₀N₄O₂, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique benzyl group at the 7-position of the purine structure, influencing its chemical properties and interactions with biological targets.
Chemical Structure
The structure of this compound consists of a bicyclic purine core formed by a fused imidazole and pyrimidine ring:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have focused on its effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
MCF-7 | 0.46 ± 0.04 | Cell cycle arrest at S phase |
A375 | 4.2 | Induction of apoptosis |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell division and DNA repair pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It shows affinity for serotonin receptors, which are critical in mood regulation and various neurological disorders. Modifications in the compound's structure can significantly influence its receptor selectivity and binding affinity .
Study on Serotonin Receptor Interaction
A study conducted by researchers explored the interaction of this compound with serotonin receptors. The findings indicated that this compound could act as a selective serotonin receptor modulator (SSRM), potentially providing therapeutic benefits for conditions such as depression and anxiety disorders .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Notable Activities |
---|---|---|
3-Benzyl-1H-purine-2,6(3H,7H)-dione | Benzyl group at position 3 instead of 7 | Different receptor affinity profile |
7-Methyl-1H-purine-2,6(3H,7H)-dione | Methyl group at position 7 | Potentially different pharmacokinetics |
8-Aminoalkyl derivatives of purine | Aminoalkyl substituents at position 8 | Enhanced serotonin receptor activity |
The unique placement of the benzyl group at position 7 is believed to enhance the pharmacological profile and receptor interactions compared to other derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Benzyl-1H-purine-2,6(3H,7H)-dione, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves alkylation of purine-dione precursors. For example, substituting the 7-position with a benzyl group can be achieved via nucleophilic substitution using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency depends on temperature control (60–80°C) and catalyst selection (e.g., phase-transfer catalysts for improved yield). Purity can be enhanced via recrystallization from ethanol/water mixtures . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm structure via H NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- H NMR : Key signals include the benzyl CH₂ group (δ 4.8–5.2 ppm) and purine ring protons (δ 7.8–8.5 ppm for aromatic N-H).
- IR : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1720 cm⁻¹, while N-H stretches are observed at 3100–3300 cm⁻¹.
- Mass Spectrometry : Confirm molecular weight via ESI-MS ([M+H]⁺ expected for C₁₂H₁₀N₄O₂). Cross-validate with X-ray crystallography for tautomeric form verification, as seen in related purine-dione derivatives .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the catalytic functionalization of this compound?
- Methodological Answer :
- Variable Selection : Optimize solvent polarity (e.g., DMF vs. THF), catalyst (e.g., Pd/C for hydrogenation), and temperature to balance reaction rate and side-product formation.
- Control Experiments : Include blank reactions (no catalyst) and use deuterated solvents to track proton exchange in NMR.
- Data Contradictions : If HPLC purity conflicts with NMR integration (e.g., due to tautomerism), employ variable-temperature NMR or DFT calculations to resolve discrepancies .
Q. How can contradictory data from X-ray crystallography and solution-state NMR regarding tautomeric equilibria be reconciled?
- Methodological Answer :
- X-ray Crystallography : Provides a "snapshot" of the solid-state tautomer (e.g., 3H,7H-dione form). For example, in related compounds, fused-ring planarity (r.m.s. deviation <0.01 Å) stabilizes specific tautomers .
- Solution-State NMR : Captures dynamic equilibria. Use N NMR or NOE experiments to detect transient hydrogen bonding (e.g., N7-H⋯O6 interactions).
- Computational Modeling : Perform MD simulations (e.g., Gaussian 16) to predict dominant tautomers in solution, aligning with experimental observations .
Q. What strategies are effective for analyzing the thermodynamic stability of this compound derivatives?
- Methodological Answer :
- DSC/TGA : Measure melting points (e.g., ~250°C) and decomposition profiles under nitrogen.
- NIST Data : Reference thermochemical databases for similar purine-diones (e.g., entropy, heat capacity) to model stability .
- Solubility Studies : Use Hansen solubility parameters to predict solvent compatibility for crystallization .
Properties
IUPAC Name |
7-benzyl-3H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-10(14-12(18)15-11)13-7-16(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUTVTQACWYOMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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